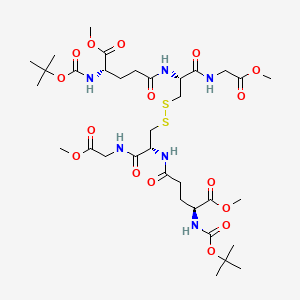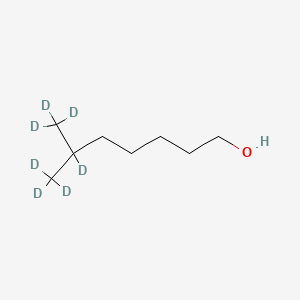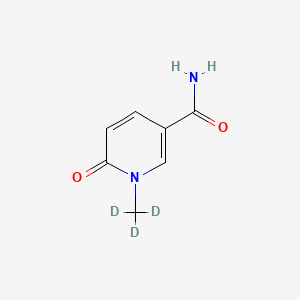
Nudifloramide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nudifloramide-d3, also known as deuterium-labeled Nudifloramide, is a stable isotope-labeled compound. It is a derivative of Nudifloramide, which is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotope properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nudifloramide-d3 involves the incorporation of deuterium atoms into the Nudifloramide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the precursor compound, followed by deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Nudifloramide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Nudifloramide-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of drugs.
Biology: The compound helps in understanding the biological processes involving NAD degradation.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: This compound is employed in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
Nudifloramide-d3 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. The inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in certain types of cells. This mechanism is particularly useful in cancer research, where PARP inhibitors are explored as potential therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Nudifloramide-d3 is compared with other similar compounds such as:
N1-Methyl-2-pyridone-5-carboxamide: Another end product of NAD degradation, known for its role as a uremic toxin.
N1-Methyl-4-pyridone-3-carboxamide: A related compound with similar metabolic pathways.
Deuterated analogs of other NAD degradation products: These compounds share similar properties but differ in their specific applications and effects.
This compound stands out due to its specific inhibition of PARP-1 and its use as a stable isotope-labeled compound in various research applications.
Eigenschaften
IUPAC Name |
6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSXXWTCJPCBC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858232 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207384-48-2 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)

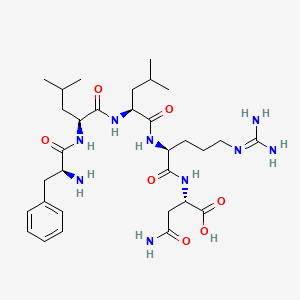
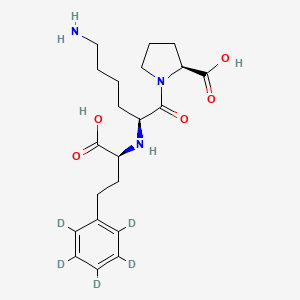
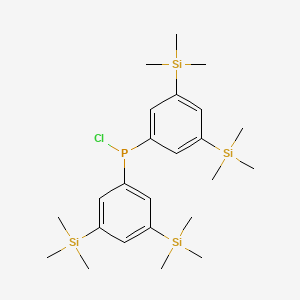
![[(1S,9S)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate](/img/structure/B586342.png)
